molecular formula C6H8ClN3OS B3036645 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391863-95-9

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B3036645
CAS RN: 391863-95-9
M. Wt: 205.67 g/mol
InChI Key: HJCJFPKVHRYHRM-UHFFFAOYSA-N
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Description

“3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide” is a chemical compound with the CAS RN®: 391863-95-9 . It is used for testing and research purposes .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide” includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Scientific Research Applications

Antimicrobial Activity

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives have revealed promising antimicrobial properties. Researchers have tested these compounds against various microorganisms, including Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, some derivatives exhibited superior antimicrobial activity compared to others .

Medicinal Chemistry

1,3,4-Thiadiazoles, including our compound of interest, have been investigated for their potential as pharmaceutical agents. Their chemical reactivity and diverse biological properties make them intriguing candidates for drug development. Researchers explore their use in areas such as anthelmintic, antiarthropodal, and fungicidal applications .

Cytotoxicity and Anticancer Potential

While specific studies on our compound are limited, related 1,3,4-thiadiazoles have demonstrated cytotoxic properties. For instance, N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide exhibited anticancer activity against MCF-7 breast cancer cells .

Industrial Applications

1,3,4-Thiadiazoles find applications beyond medicine. Their chemical reactivity allows for the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Industries explore their use in diverse contexts, including materials science, agrochemicals, and specialty chemicals .

Biological Studies

Researchers investigate the effects of 1,3,4-thiadiazoles on biological systems. These studies include exploring their interactions with enzymes, receptors, and cellular pathways. Our compound may contribute to understanding these mechanisms .

Other Potential Uses

While not extensively studied, 1,3,4-thiadiazoles could have applications in fields such as environmental science, catalysis, and materials engineering. Further research is needed to uncover additional uses .

Mechanism of Action

Thiadiazole derivatives, including “3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide”, have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

As a research chemical, “3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide” should only be used for testing and research purposes . It should not be used as a medicine, food, or household item .

Future Directions

Thiadiazole derivatives, including “3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide”, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, they are of considerable interest for designing new antitumor agents .

properties

IUPAC Name

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-4-9-10-6(12-4)8-5(11)2-3-7/h2-3H2,1H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCJFPKVHRYHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211076
Record name 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

CAS RN

391863-95-9
Record name 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391863-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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